molecular formula C24H17ClF4N2O B2815554 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole CAS No. 477711-64-1

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No. B2815554
CAS RN: 477711-64-1
M. Wt: 460.86
InChI Key: DXMNSXZIWSWLQX-UHFFFAOYSA-N
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Description

The compound “3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a trifluoromethyl group, and two benzyl groups, one of which is substituted with a chloro and a fluoro group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the attachment of the benzyl groups. One possible method for the synthesis of the pyrazole ring involves the reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could potentially be introduced using a reagent such as trifluoromethyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which would contribute to the compound’s reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which would also affect the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrazole ring and the trifluoromethyl group. The pyrazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions . The trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and distribution in the body. The compound’s melting point, boiling point, and other physical properties could be predicted based on its molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

Research on fluoro-substituted benzopyran and pyrazole derivatives has shown significant advancements in the synthesis of complex molecules with potential biological activities. Holzer et al. (2010) developed a straightforward, two-step synthesis method for fluoro substituted chromeno[2,3-c]pyrazol- and benzothieno[2′,3′:5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. These compounds were synthesized through a reaction involving fluoro substituted 2-fluorobenzoyl chlorides or 3-chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride, demonstrating the versatility of fluoro-substituted compounds in synthesizing novel fused ring systems (Holzer et al., 2010).

Biological Activities and Applications

Pyrazole derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and evaluated their antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Gadakh et al., 2010). Furthermore, Liu et al. (2019) explored the design and synthesis of novel pyrazole derivatives with benzo[d]thiazole, demonstrating their potent anticancer activities through in vitro testing against various cancer cell lines (Liu et al., 2019).

Molecular Synthesis and Crystal Structures

The synthesis of complex molecular structures based on pyrazole and its derivatives is a crucial area of research. Qi et al. (2015) developed synthetic routes for preparing oxadiazoles derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate and evaluated their xanthine oxidase inhibitory activity, showcasing the application of pyrazole derivatives in enzyme inhibition studies (Qi et al., 2015).

Advanced Material Applications

The electronic structures and optical properties of compounds containing pyrazole rings are of interest for materials science research. Shang et al. (2013) conducted a quantum-chemical study on the electronic structures and optical properties of heteroleptic iridium(III) complexes with pyrazole-based ligands, indicating potential applications in phosphorescent materials and organic light-emitting diodes (Shang et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

As with any chemical compound, handling “3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole” would require appropriate safety precautions. These might include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. For example, if the compound showed promising biological activity, it could be further developed as a pharmaceutical .

properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF4N2O/c25-21-2-1-3-22(26)20(21)15-32-19-10-6-17(7-11-19)23-12-13-31(30-23)14-16-4-8-18(9-5-16)24(27,28)29/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMNSXZIWSWLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)CC4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole

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